molecular formula C10H9N3O3 B3039210 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1000018-68-7

4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B3039210
CAS No.: 1000018-68-7
M. Wt: 219.2 g/mol
InChI Key: KZBYOBPYQMGMEL-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring fused with a phenyl group and a carboxylic acid functional group. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a triazole ring with a phenyl group and carboxylic acid functional group sets it apart from other similar compounds .

Properties

IUPAC Name

1-methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-12-10(16)13(8(11-12)9(14)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBYOBPYQMGMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
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4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
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4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
4,5-Dihydro-1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazole-3-carboxylic acid

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